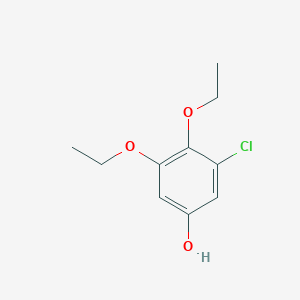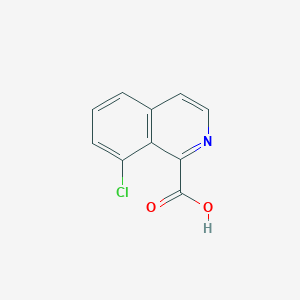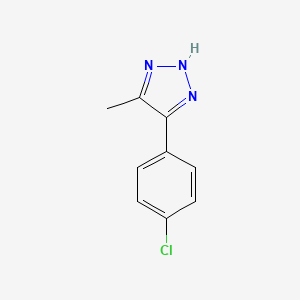
4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole
Overview
Description
The compound “4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole” belongs to the class of organic compounds known as triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring. They are known for their diverse range of biological activities .
Molecular Structure Analysis
Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms. The presence of multiple nitrogen atoms can contribute to the compound’s reactivity. The chlorophenyl and methyl groups attached to the triazole ring can also influence its physical and chemical properties .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions due to the presence of multiple nitrogen atoms in the ring. They can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazole derivative would depend on its exact structure. Factors that could influence these properties include the nature and position of any substituent groups attached to the triazole ring .Scientific Research Applications
π-Hole Tetrel Bonding Interactions
The synthesis and characterization of triazole derivatives, including a compound closely related to 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole, demonstrate significant π-hole tetrel bonding interactions. These interactions have been analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules. The study sheds light on the influence of substituents on the nucleophilic/electrophilic nature of the compounds, affecting the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).
Antimicrobial Activities
Research into triazole derivatives, including compounds similar to the one , has revealed their potential antimicrobial activities. The synthesis of these compounds involves reactions with various ester ethoxycarbonylhydrazones and primary amines, leading to derivatives that possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Lipase and α-Glucosidase Inhibition
A study utilizing 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole as a starting compound for the synthesis of other derivatives investigated their inhibitory activities against lipase and α-glucosidase. Some compounds showed significant anti-lipase and anti-α-glucosidase activities, indicating potential for further pharmacological exploration (Bekircan et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-6-9(12-13-11-6)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPOQCXWGRGHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



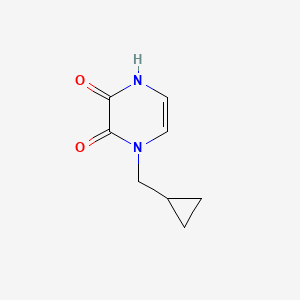
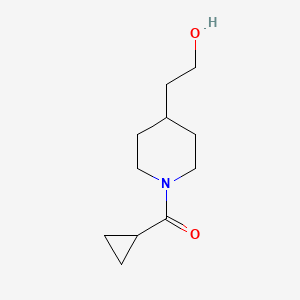
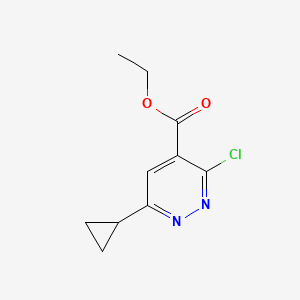
![1,1-Difluorospiro[2.3]hexan-5-amine](/img/structure/B1435109.png)
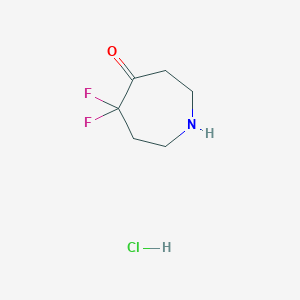
![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435112.png)
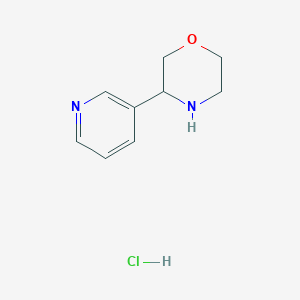
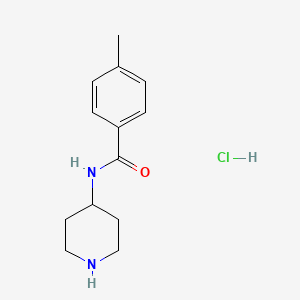
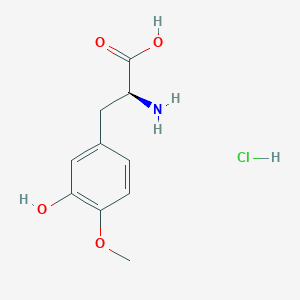
![5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1435120.png)
![1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1435121.png)
